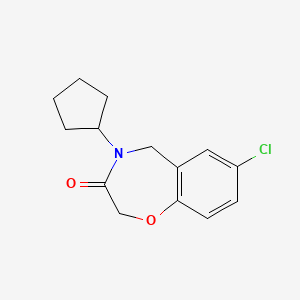

7-chloro-4-cyclopentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Description

Properties

IUPAC Name |

7-chloro-4-cyclopentyl-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO2/c15-11-5-6-13-10(7-11)8-16(14(17)9-18-13)12-3-1-2-4-12/h5-7,12H,1-4,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEJYPYBQIJEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CC3=C(C=CC(=C3)Cl)OCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Chloro-4-cyclopentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound belonging to the benzoxazepine class, known for its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 265.74 g/mol. The structure features a benzoxazepine ring system which is crucial for its biological activity.

Research indicates that benzoxazepines, including this compound, exert their effects through various mechanisms:

- Squalene Synthase Inhibition : Benzoxazepine derivatives have been shown to inhibit squalene synthase, an enzyme critical in cholesterol biosynthesis. This inhibition can lead to reduced cholesterol levels and potential applications in treating hypercholesterolemia .

- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Cytotoxicity and Anticancer Properties

The cytotoxic effects of this compound were evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| HCT116 (Colon Cancer) | 10.0 |

| K562 (Leukemia) | 15.0 |

| U2OS (Osteosarcoma) | 20.0 |

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Cell Cycle Analysis

Cell cycle analysis revealed that treatment with the compound resulted in significant accumulation of cells in the G2/M phase, indicating a blockade in cell division. This effect was accompanied by an increase in apoptotic cells as shown in Table 2.

| Treatment (µM) | % Cells in G2/M Phase | % Apoptotic Cells |

|---|---|---|

| Control | 15% | 5% |

| 5 x IC50 | 45% | 25% |

Table 2: Effects of treatment on cell cycle distribution and apoptosis.

Case Studies

Several studies have highlighted the therapeutic potential of benzoxazepine derivatives:

- In Vivo Studies : Animal models treated with the compound demonstrated significant reductions in tumor size compared to control groups. These studies support the anticancer efficacy observed in vitro.

- Inflammation Models : In models of acute inflammation, compounds similar to this compound showed reduced edema and inflammatory marker levels .

Scientific Research Applications

Medicinal Chemistry Applications

1. Squalene Synthase Inhibition

One of the prominent applications of 7-chloro-4-cyclopentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is as an inhibitor of squalene synthase. This enzyme plays a crucial role in the cholesterol biosynthesis pathway. Compounds that inhibit squalene synthase can potentially lower cholesterol levels and are thus valuable in treating hypercholesterolemia and related cardiovascular diseases.

Case Study: Cholesterol Regulation

Research indicates that derivatives of benzoxazepine compounds exhibit significant squalene synthase inhibitory activity. This mechanism is particularly relevant for developing new cholesterol-lowering medications, as it may reduce the side effects associated with traditional statins .

2. Antifungal Activity

The compound has also been studied for its antifungal properties. The inhibition of fungal growth is particularly important in treating infections caused by various fungal pathogens.

Case Study: Antifungal Efficacy

In vitro studies have demonstrated that certain benzoxazepine derivatives, including this compound, exhibit antifungal activity against strains like Candida albicans and Aspergillus species. These findings suggest potential applications in developing antifungal therapies .

Neuropharmacological Applications

1. Central Nervous System Effects

Research has indicated that benzoxazepines may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This suggests potential applications in treating neurological disorders such as anxiety and depression.

Case Study: Anxiety Disorders

A study exploring the effects of benzoxazepine derivatives showed promise in modulating anxiety-related behaviors in animal models. The specific mechanisms involved receptor modulation and subsequent alterations in neurotransmitter levels .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Squalene Synthase Inhibition | Inhibits cholesterol biosynthesis | Reduces cholesterol levels; cardiovascular health |

| Antifungal Activity | Inhibits fungal growth | Treatment for fungal infections |

| Neuropharmacological | Modulates neurotransmitter systems | Potential treatment for anxiety and depression |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoxazepine Derivatives

2.1.1. 4-Allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 88442-99-3)

- Structure : Shares the benzoxazepine core and chlorine at position 7 but substitutes the cyclopentyl group with an allyl (prop-2-en-1-yl) group at position 4.

- Molecular Formula: C₁₂H₁₂ClNO₂ (vs. C₁₄H₁₆ClNO₂ for the cyclopentyl analog).

- The unsaturated allyl moiety may introduce reactivity (e.g., susceptibility to oxidation), affecting compound stability .

Ring System Variations: Benzoxazepine vs. Benzoxazine

2.2.1. 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one

- Structure : Features a six-membered benzoxazine ring instead of the seven-membered benzoxazepine core. The phenethyl group at position 4 adds aromatic bulk.

- The phenethyl group introduces aromatic π-system interactions, which could enhance binding to hydrophobic pockets in biological targets .

Comparison with Benzodiazepine Derivatives

Benzodiazepines typically exhibit anxiolytic or sedative effects via GABAₐ receptor modulation, whereas benzoxazepines may target distinct pathways (e.g., serotonin receptors). The absence of a nitro group in the target compound suggests divergent metabolic profiles .

Structural and Physicochemical Comparison Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-chloro-4-cyclopentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, and how can reaction conditions be optimized?

- Methodology :

- Stepwise Cyclization : Start with a substituted benzoxazepine precursor, introducing the cyclopentyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor reaction progress using TLC and adjust stoichiometry to minimize byproducts.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency. Lower yields in non-polar solvents suggest solvent-dependent reactivity, as observed in analogous benzoxazinone syntheses .

- Catalyst Screening : Transition metal-free approaches (e.g., t-BuOK) from cascade reactions of alkynols and imines can inspire alternative pathways for constructing the benzoxazepine core .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) during structural elucidation?

- Methodology :

- Cross-Validation : Compare experimental NMR shifts with crystallographic data from structurally related compounds (e.g., 7-chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one), where X-ray diffraction confirmed bond angles and substituent effects .

- Dynamic NMR Studies : Resolve conformational ambiguities (e.g., dihydro ring puckering) by variable-temperature NMR to detect slow exchange processes.

- DFT Calculations : Use density functional theory to simulate NMR/IR spectra and validate experimental peaks against computational models.

Advanced Research Questions

Q. What computational strategies are suitable for modeling the compound's interaction with biological targets (e.g., proteases or receptors)?

- Methodology :

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes with targets like NS2B/NS3 protease, leveraging structural insights from benzothiazolone-based protease inhibitors .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes. Analyze hydrogen bonding and hydrophobic interactions using tools like GROMACS.

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., cyclopentyl vs. benzyl groups) using FEP+ in Desmond .

Q. How can researchers reconcile contradictory bioactivity data across different assay systems (e.g., cell-based vs. enzyme inhibition)?

- Methodology :

- Assay Validation : Include positive controls (e.g., known protease inhibitors like aprotinin) to confirm assay reproducibility .

- Membrane Permeability Studies : Use Caco-2 cell monolayers or PAMPA assays to determine if discrepancies arise from poor cellular uptake.

- Off-Target Profiling : Screen against unrelated enzymes (e.g., kinases) to rule out nonspecific inhibition.

Q. What strategies resolve racemic mixtures or stereochemical uncertainties in derivatives of this compound?

- Methodology :

- Chiral Chromatography : Use Chiralpak columns with hexane/isopropanol gradients to separate enantiomers. Confirm purity via circular dichroism (CD).

- Asymmetric Synthesis : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopentyl group installation, inspired by stereoselective benzodiazepine syntheses .

- X-ray Crystallography : Collaborate with crystallography facilities to resolve absolute configuration, as demonstrated for 4-benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one .

Q. How can reaction regioselectivity be controlled during functionalization of the benzoxazepine core?

- Methodology :

- Directing Groups : Install temporary substituents (e.g., nitro groups) to steer electrophilic aromatic substitution. Remove post-functionalization via catalytic hydrogenation.

- Solvent-Dependent Selectivity : Polar solvents favor para-substitution in chlorinated benzoxazepines, as seen in benzoxazinone derivatives .

- Temperature Gradients : High temperatures (120°C) promote thermodynamically controlled products, while low temperatures favor kinetic pathways.

Data Contradiction Analysis

Q. How should conflicting data on metabolic stability or toxicity be investigated?

- Methodology :

- Metabolite Identification : Use LC-HRMS to profile metabolites in hepatic microsomes. Compare fragmentation patterns with synthetic standards.

- Species-Specific Differences : Test cross-species metabolism (e.g., human vs. rat CYP450 isoforms) to identify interspecies variability.

- ROS Assays : Measure reactive oxygen species (ROS) generation in primary hepatocytes to assess oxidative stress as a toxicity mechanism.

Tables for Key Data

| Property | Method | Reference Compound |

|---|---|---|

| X-ray Crystal Structure | Cu-Kα radiation, SHELXS-97 | 7-Chloro-4-phenethyl-benzoxazin-3-one |

| IC₅₀ (Protease Inhibition) | Fluorescence resonance energy transfer (FRET) | Compound 7n: 3.75 µM (DENV) |

| LogP | Reverse-phase HPLC (C18 column) | Analogous benzodiazepine: 2.1 |

Notes

- Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed crystallography data .

- For synthetic protocols, transition metal-free methods reduce cost and toxicity .

- Cross-disciplinary collaboration (e.g., crystallography + computational modeling) is critical for resolving structural and mechanistic ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.